molecular formula C12H14ClN3O6 B8106809 Dimethyl 2-((6-chloro-3-nitropyridin-2-YL)amino)pentanedioate

Dimethyl 2-((6-chloro-3-nitropyridin-2-YL)amino)pentanedioate

Cat. No.: B8106809
M. Wt: 331.71 g/mol
InChI Key: KZLCDAUOZNWNDS-UHFFFAOYSA-N
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Description

Dimethyl 2-((6-chloro-3-nitropyridin-2-YL)amino)pentanedioate is a complex organic compound that features a pyridine ring substituted with a chlorine atom and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-((6-chloro-3-nitropyridin-2-YL)amino)pentanedioate typically involves the reaction of 2-amino-6-chloro-3-nitropyridine with dimethyl pentanedioate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethyl sulfoxide or chloroform . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process parameters are carefully controlled to ensure consistent quality and high efficiency. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-((6-chloro-3-nitropyridin-2-YL)amino)pentanedioate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the chlorine or nitro groups.

Scientific Research Applications

Dimethyl 2-((6-chloro-3-nitropyridin-2-YL)amino)pentanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 2-((6-chloro-3-nitropyridin-2-YL)amino)pentanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with key proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-((6-chloro-3-nitropyridin-2-YL)amino)pentanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

dimethyl 2-[(6-chloro-3-nitropyridin-2-yl)amino]pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O6/c1-21-10(17)6-3-7(12(18)22-2)14-11-8(16(19)20)4-5-9(13)15-11/h4-5,7H,3,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLCDAUOZNWNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)NC1=C(C=CC(=N1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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